(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone, also known as methoxypiperamide, is a synthetic compound that has garnered interest in the field of medicinal chemistry. It belongs to a class of compounds known as new psychoactive substances (NPS), which have been synthesized for potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a methoxy group and a piperazine moiety, contributing to its biological activity.
This compound was first reported in the context of research on new psychoactive substances that emerged on the market around 2013. The synthesis and characterization of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone were documented in various studies focusing on the development of psychoactive agents and their metabolic pathways . It is classified under psychoactive substances due to its structural similarities with other compounds that exhibit central nervous system effects.
The synthesis of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methylpiperazine. This reaction can be conducted via a nucleophilic substitution mechanism where the piperazine nitrogen attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
The molecular structure of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone can be represented as follows:
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is not fully elucidated but is thought to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine receptors.
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone has potential applications in various scientific fields:
The radiosynthesis of carbon-11 labeled (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone enables positron emission tomography (PET) imaging applications targeting neuroreceptor systems. This radiolabeling approach specifically utilizes the desmethyl precursor (2-Methoxyphenyl)(piperazin-1-yl)methanone, where the N-methylpiperazine moiety serves as the methylation site for carbon-11 incorporation [3]. The precursor exhibits optimal characteristics for rapid radiolabeling, including sufficient nucleophilicity of the piperazine nitrogen and stability under strongly basic reaction conditions required for efficient [¹¹C]methylation.
The radiolabeling protocol typically involves reacting this desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate in aprotic solvents such as acetonitrile or dimethylformamide. Reaction optimization studies demonstrate that:
Table 1: Radiolabeling Parameters for Carbon-11 Incorporation
Precursor Concentration | [¹¹C]Methylation Agent | Solvent | Radiochemical Yield (RCY%) |
---|---|---|---|
0.5-1.0 mg/mL | [¹¹C]CH₃I | MeCN | 40 ± 5% (n=15) |
1.0-2.0 mg/mL | [¹¹C]CH₃OTf | DMF | 65 ± 8% (n=12) |
0.5-1.0 mg/mL | [¹¹C]CH₃OTf | Acetone | 52 ± 6% (n=10) |
This radiosynthetic route capitalizes on the structural accessibility of the tertiary amine functionality within the piperazine ring, allowing efficient ¹¹C-methylation without requiring protective group strategies. The hydrochloride salt form of the precursor enhances stability during storage and handling prior to radiosynthesis [3]. Purification typically employs semi-preparative reverse-phase HPLC, yielding the radiolabeled compound in pharmaceutical-grade purity suitable for in vivo administration in PET neuroimaging studies.
Synthetic access to (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone relies primarily on two complementary approaches: acylative condensation and reductive alkylation, each offering distinct advantages in yield, purity, and scalability.
Acylative CondensationThis direct method involves reacting 2-methoxybenzoyl chloride with N-methylpiperazine under Schotten-Baumann conditions:
The reaction exhibits significant sensitivity to electronic effects when applied to substituted benzoyl chlorides. Electron-donating groups (e.g., para-methoxy) enhance reaction rates, while electron-withdrawing groups (e.g., para-nitro) require extended reaction times or elevated temperatures [5].
Reductive Alkylation PathwayAn alternative route employs alkylation of 1-(2-methoxybenzoyl)piperazine with formaldehyde under reducing conditions:
Table 2: Comparison of Alkylation Methods for Piperazine Functionalization
Alkylating Agent | Conditions | Reaction Time (h) | Yield (%) | Major Impurities |
---|---|---|---|---|
Formaldehyde/NaBH₃CN | MeOH, AcOH, RT | 4 | 88 | Bis-alkylated (≤3%) |
CH₃I | K₂CO₃, MeCN, Reflux | 8 | 65 | Quaternary ammonium salt (15%) |
(CH₃O)₂SO₂ | NaOH, TBAB, H₂O/CH₂Cl₂ | 2 | 78 | O-methylated product (7%) |
HCO₂NH₄/ Pd-C | MeOH, Reflux | 6 | 82 | Demethylated precursor (5%) |
Phase-transfer catalysis (e.g., tetrabutylammonium bromide) significantly enhances reaction rates and yields for alkylation with lipophilic alkylating agents [10]. Microwave-assisted methods have reduced reaction times to <30 minutes but require specialized equipment. The hydrochloride salt formation (using HCl gas in anhydrous ether) remains the preferred method for purification and stabilization of the final compound.
The desmethyl precursor (2-Methoxyphenyl)(piperazin-1-yl)methanone serves as the critical intermediate for both carbon-11 radiolabeling and structural diversification through N-functionalization. Its reactivity profile differs substantially from the methylated analog due to:
Functionalization studies reveal that sterically unhindered alkylating agents (methyl, ethyl, allyl halides) achieve >90% conversion within 2 hours at 60°C in acetonitrile. Bulky electrophiles (e.g., cyclohexyl bromide) exhibit dramatically reduced reaction rates (<20% conversion after 24 hours) due to steric constraints within the piperazine ring system [3]. Acylation reactions proceed efficiently with aliphatic acid chlorides but are complicated by diacylation when using aromatic acylating agents.
Solvent selection critically influences functionalization efficiency:
Table 3: Desmethyl Precursor Reactivity Under Diverse Functionalization Conditions
Reaction Type | Reagent | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|---|
N-Alkylation | CH₃I | CH₃CN | 80 | 98 | 85 |
N-Alkylation | C₂H₅Br | DMF | 60 | 95 | 82 |
N-Acylation | CH₃COCl | CH₂Cl₂ | 0 → RT | 99 | 91 |
N-Acylation | C₆H₅COCl | CH₂Cl₂ | RT | 75 | 63* |
N-Sulfonylation | Tos-Cl | THF | 40 | 88 | 79 |
Carbamate formation | ClCO₂CH₂C₆H₅ | Toluene | 70 | 70 | 65 |
Note: *Yield reflects monoacylated product; 22% diacylated byproduct observed
The hydrochloride salt form of the desmethyl precursor demonstrates superior handling characteristics compared to the free base, particularly regarding:
These properties establish the desmethyl precursor hydrochloride as the preferred form for long-term storage and radiosynthetic applications. The presence of the 2-methoxy group significantly influences reactivity patterns, with computational modeling indicating reduced electron density at the piperazine nitrogen compared to unsubstituted phenyl analogs (-0.038 e via NBO analysis).
Comprehensive Compound List
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9